molecular formula C12H20NO5- B12357329 2,4-Morpholinedicarboxylic acid, 6,6-dimethyl-, 4-(1,1-dimethylethyl) ester, (2S)-

2,4-Morpholinedicarboxylic acid, 6,6-dimethyl-, 4-(1,1-dimethylethyl) ester, (2S)-

Cat. No.: B12357329
M. Wt: 258.29 g/mol
InChI Key: UVCRSTLUNAIJQQ-QMMMGPOBSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(TERT-BUTOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID is a compound that features a morpholine ring substituted with a tert-butoxycarbonyl (Boc) group and a carboxylic acid group. The compound is often used in organic synthesis, particularly in the protection of amine groups due to the stability and ease of removal of the Boc group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(TERT-BUTOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID typically involves the protection of the amine group in the morpholine ring with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The carboxylic acid group can be introduced through various methods, including oxidation of an alcohol precursor or direct carboxylation.

Industrial Production Methods

Industrial production of Boc-protected amino acids, including (S)-4-(TERT-BUTOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID, often involves large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as crystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(TERT-BUTOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID can undergo several types of chemical reactions, including:

    Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid.

    Substitution: Nucleophilic substitution reactions at the morpholine ring.

    Oxidation/Reduction: Oxidation of the carboxylic acid group to form esters or reduction to form alcohols.

Common Reagents and Conditions

    Deprotection: TFA in dichloromethane at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Deprotection: The primary amine and carbon dioxide.

    Substitution: Various substituted morpholine derivatives.

    Oxidation/Reduction: Esters or alcohols depending on the reaction conditions.

Scientific Research Applications

(S)-4-(TERT-BUTOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID is used in various scientific research applications, including:

    Chemistry: As a protecting group for amines in peptide synthesis and other organic transformations.

    Biology: In the synthesis of biologically active molecules and as a building block for drug development.

    Medicine: As an intermediate in the synthesis of pharmaceuticals.

    Industry: In the production of fine chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (S)-4-(TERT-BUTOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the Boc group is cleaved, releasing the free amine for further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(METHOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID: Similar structure but with a methoxycarbonyl group instead of a Boc group.

    (S)-4-(BENZYLOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID: Similar structure but with a benzyloxycarbonyl group.

Uniqueness

(S)-4-(TERT-BUTOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID is unique due to the stability and ease of removal of the Boc group, making it a preferred protecting group in organic synthesis. The tert-butyl group provides steric hindrance, enhancing the stability of the protected amine and facilitating selective reactions.

This compound’s versatility and stability make it a valuable tool in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C12H20NO5-

Molecular Weight

258.29 g/mol

IUPAC Name

(2S)-6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylate

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-8(9(14)15)17-12(4,5)7-13/h8H,6-7H2,1-5H3,(H,14,15)/p-1/t8-/m0/s1

InChI Key

UVCRSTLUNAIJQQ-QMMMGPOBSA-M

Isomeric SMILES

CC1(CN(C[C@H](O1)C(=O)[O-])C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(CN(CC(O1)C(=O)[O-])C(=O)OC(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.